![molecular formula C12H12ClN3O4S B6420183 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251678-39-3](/img/structure/B6420183.png)
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
The compound “6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential bioactivity . The benzothiadiazine group is a heterocyclic compound containing nitrogen, sulfur, and a benzene ring, which is also found in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, a morpholine ring, and a chlorine atom. The carbonyl group attached to the morpholine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiadiazine ring might undergo electrophilic aromatic substitution reactions, while the morpholine ring might participate in reactions typical of ethers and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and a chlorine atom might impact its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications
Anticancer Activity
Thiadiazine derivatives, including the compound , have been studied for their potential anticancer activity . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells .
Antimicrobial Activity
Thiadiazine derivatives have shown significant antimicrobial activity . For example, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have demonstrated in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia, and antifungal activity against Candida albicans .
Analgesic and Anti-inflammatory Activity
Thiadiazine derivatives have also been associated with analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Activity
These compounds have been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antiviral Activity
Thiadiazine derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections .
Enzyme Inhibition
Thiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs to treat diseases related to these enzymes .
Antitubercular Agents
Thiadiazine derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs to treat tuberculosis .
Use in Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which includes the compound , have profound importance in drug design, discovery, and development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-2-9-10(7-8)21(18,19)11(15-14-9)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZZUDRLYUMTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone |
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